七氟异丙基甲醚

描述

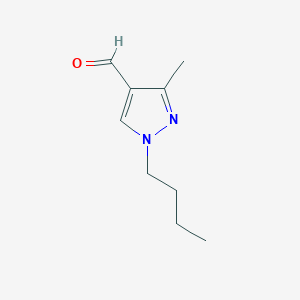

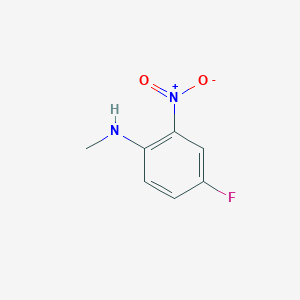

Heptafluoroisopropyl methyl ether is a useful research compound. Its molecular formula is C4H3F7O and its molecular weight is 200.05 g/mol. The purity is usually 95%.

The exact mass of the compound Heptafluoroisopropyl methyl ether is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality Heptafluoroisopropyl methyl ether suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Heptafluoroisopropyl methyl ether including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

碳化硅 (SiC) 等离子体刻蚀

七氟异丙基甲醚 (HFE-347mmy) 已被用于 SiC 刻蚀,以评估低全球变暖潜能 (GWP) 的氢氟醚作为 SF6 的替代品 . SiC 通常在含有氟化气体 (如 CHF3、CF4、NF3 和 SF6 与 O2 混合) 的等离子体中刻蚀 . 然而,这些氟化气体由于其高全球变暖潜能 (GWP) 而引起了环境问题 .

低全球变暖潜能替代品

HFE-347mmy 正在被评估为 SF6 的低 GWP 替代品 . 在低偏压电压 (低于 -500 V) 下,SiC 在 HFE-347mmy/O2/Ar 等离子体中的刻蚀速率高于 SF6/O2/Ar 等离子体,而在高偏压电压 (高于 -600 V) 下,SF6/O2/Ar 等离子体中的刻蚀速率高于 HFE-347mmy/O2/Ar 等离子体 .

对 SiC 刻蚀的主要贡献者

两种等离子体中 F 和 O 自由基的相对量表明,F 是在低偏压电压 (低于 -500 V) 下 SiC 刻蚀的主要贡献者,而 O 是在高偏压电压 (高于 -600 V) 下 HFE-347mmy/O2/Ar 和 SF6/O2/Ar 等离子体中的主要贡献者 .

表面损伤比较

为了比较 HFE-347mmy/O2/Ar 和 SF6/O2/Ar 等离子体中表面损伤的程度,使用 AFM 测量了刻蚀表面的粗糙度 . 在 HFE-347mmy/O2/Ar 等离子体中刻蚀的 SiC 表现出比在 SF6/O2/Ar 等离子体中刻蚀的 SiC 更光滑的表面 .

高温和高电压应用

由于其窄带隙 (1.1 eV) 和低介电强度 (0.3 MV/cm),当前的 Si 基功率半导体在高温和高电压应用中面临局限性,导致功率损耗 . 作为 Si 的替代品,碳化硅 (SiC) 由于其宽带隙 (3.2 eV) 和高介电强度 (3 MV/cm) 而引起了关注,因为它可以在高温和高电流等恶劣环境下运行 .

环境问题

氟化气体,如 CHF3、CF4、NF3 和 SF6,由于其高全球变暖潜能 (GWP) (CHF3—14,600,CF4—7300,NF3—17,400 和 SF6—25,200) 而引起了环境问题 . 这些气体主要用于刻蚀介电材料,如 SiO2 和 Si3N4 . 因此,HFE-347mmy 正在被评估为低 GWP 的替代品 .

作用机制

Target of Action

Heptafluoroisopropyl methyl ether (HFE-347mmy) is primarily used for the etching of silicon carbide (SiC) . SiC is a semiconductor that can operate under severe environments, such as high temperatures and currents, due to its wide energy band gap and high dielectric strength .

Mode of Action

HFE-347mmy interacts with SiC in a plasma environment, specifically in HFE-347mmy/O2/Ar and SF6/O2/Ar plasmas . The etching characteristics were compared at various bias voltages . The relative amounts of F and O radicals in both plasmas imply that F is a major contributor to SiC etching at low bias voltages, whereas O is a major contributor at high bias voltages .

Biochemical Pathways

The etching process involves the reaction of F with Si or C to form volatile SiF4 or CF4, and O reacts with C to form volatile CO and CO2 . These reactions are part of the biochemical pathways affected by the action of HFE-347mmy.

Result of Action

The etch rates of SiC in the HFE-347mmy/O2/Ar plasma were higher than those in the SF6/O2/Ar plasma at low bias voltages, whereas those in the SF6/O2/Ar plasma were higher than those in the HFE-347mmy/O2/Ar plasma at high bias voltages . Atomic Force Microscopy (AFM) measurements showed that the SiC etched in the HFE-347mmy/O2/Ar plasma exhibited smoother surfaces than that etched in the SF6/O2/Ar plasma .

Action Environment

The action of HFE-347mmy is influenced by environmental factors such as the presence of other gases (O2 and Ar) and the applied bias voltage . The etching characteristics of HFE-347mmy can vary depending on these factors .

生化分析

Biochemical Properties

Heptafluoroisopropyl methyl ether plays a significant role in biochemical reactions, particularly in the field of plasma etching. It interacts with various enzymes, proteins, and other biomolecules. For instance, in the context of silicon carbide (SiC) etching, heptafluoroisopropyl methyl ether interacts with fluorine and oxygen radicals, which are major contributors to the etching process . These interactions are crucial for the formation of volatile compounds such as silicon tetrafluoride and carbon tetrafluoride, which facilitate the etching process.

Cellular Effects

Heptafluoroisopropyl methyl ether has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. In the context of plasma etching, the compound’s interaction with fluorine and oxygen radicals can lead to changes in the cellular environment, impacting the overall cellular function . These effects are particularly evident in cells involved in high-temperature and high-voltage applications, such as those in silicon carbide-based power semiconductors.

Molecular Mechanism

The molecular mechanism of heptafluoroisopropyl methyl ether involves its interaction with fluorine and oxygen radicals during the etching process. These radicals play a crucial role in the formation of volatile compounds that facilitate the etching of silicon carbide . The compound’s ability to generate these radicals and its subsequent interactions with biomolecules are key to its effectiveness in plasma etching applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of heptafluoroisopropyl methyl ether can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the etching characteristics of heptafluoroisopropyl methyl ether can vary with different bias voltages and over extended periods . Long-term effects on cellular function have been observed, particularly in the context of silicon carbide etching, where the compound’s interaction with fluorine and oxygen radicals can lead to changes in the cellular environment.

Dosage Effects in Animal Models

The effects of heptafluoroisopropyl methyl ether can vary with different dosages in animal models. Threshold effects and toxic or adverse effects at high doses have been observed. For instance, in the context of plasma etching, higher dosages of heptafluoroisopropyl methyl ether can lead to increased etch rates and smoother surfaces . It is important to carefully control the dosage to avoid potential toxic effects.

Metabolic Pathways

Heptafluoroisopropyl methyl ether is involved in various metabolic pathways, particularly those related to its interaction with fluorine and oxygen radicals. These interactions are crucial for the formation of volatile compounds that facilitate the etching process . The compound’s involvement in these pathways can impact metabolic flux and metabolite levels, particularly in cells involved in high-temperature and high-voltage applications.

Transport and Distribution

The transport and distribution of heptafluoroisopropyl methyl ether within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation within specific cellular compartments . Understanding these transport and distribution mechanisms is crucial for optimizing the compound’s effectiveness in plasma etching applications.

Subcellular Localization

Heptafluoroisopropyl methyl ether’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These factors can impact the compound’s activity and function within the cell . In the context of plasma etching, the compound’s localization within specific cellular compartments is crucial for its interaction with fluorine and oxygen radicals and the subsequent formation of volatile compounds.

属性

IUPAC Name |

1,1,1,2,3,3,3-heptafluoro-2-methoxypropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3F7O/c1-12-2(5,3(6,7)8)4(9,10)11/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRXXERHTOVVTQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C(F)(F)F)(C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3F7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30379276 | |

| Record name | Heptafluoroisopropyl methyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22052-84-2 | |

| Record name | Methyl perfluoroisopropyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22052-84-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Heptafluoroisopropyl methyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does HFE-347mmy interact with SiO2 during plasma etching?

A: Research suggests that physical sputtering is the primary mechanism of SiO2 etching by HFE-347mmy/Ar plasmas []. This conclusion is based on the observation of maximized normalized etch yields (NEY) at angles between 50° and 70°, which is characteristic of physical sputtering processes. In this process, the plasma generates reactive ions from HFE-347mmy and Ar. These ions are then accelerated towards the SiO2 surface by an electric field. The kinetic energy transfer from the impacting ions to the SiO2 lattice results in the ejection of SiO2 molecules, effectively etching the material.

Q2: Why is HFE-347mmy considered a more environmentally friendly alternative to PFCs in plasma etching?

A: HFE-347mmy has a GWP of ~350 [], significantly lower than conventional PFCs, which often have GWPs in the thousands. GWP measures a gas's ability to trap heat in the atmosphere over a specific period, contributing to global warming. Thus, using HFE-347mmy instead of PFCs could significantly reduce the environmental impact of plasma etching processes.

Q3: Beyond SiO2, are there other materials that HFE-347mmy can be used to etch?

A: While the provided research focused on SiO2 etching, another study explored the potential of HFE-347mmy for etching silicon carbide (SiC) []. This suggests the potential versatility of HFE-347mmy for various etching applications. Further research is needed to fully understand the efficacy and mechanisms of HFE-347mmy plasma etching on different materials.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(3,5-Dioxo-2,3,4,5-tetrahydro-[1,2,4]triazin-6-ylamino)-acetylamino]-acetic acid](/img/structure/B1305419.png)

![2-Chloro-1-(8-methyl-1,2,3a,4,5,6-hexahydro-pyrazino[3,2,1-jk]carbazol-3-yl)-ethanone](/img/structure/B1305437.png)

![2-(1,3-Dioxo-1H-benzo[DE]isoquinolin-2(3H)-YL)propanoic acid](/img/structure/B1305441.png)

![6-[(4-Methylpyridin-2-yl)amino]-6-oxohexanoic acid](/img/structure/B1305442.png)

![5-[(4-Iodophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B1305444.png)